molecular formula C14H15F3O2 B1456375 (3,5-Dicyclopropyl-4-(trifluoromethoxy)phenyl)methanol CAS No. 1350760-73-4

(3,5-Dicyclopropyl-4-(trifluoromethoxy)phenyl)methanol

Cat. No. B1456375
Key on ui cas rn: 1350760-73-4
M. Wt: 272.26 g/mol
InChI Key: OUNIAURQBHFYEW-UHFFFAOYSA-N
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Patent
US08742110B2

Procedure details

[3,5-Dicyclopropyl-4-(trifluoromethoxy)phenyl]methanol (190 mg, 0.698 mmol) was dissolved in DCM (6 mL) and Dess-Martin periodinane (444 mg, 1.05 mmol) was added. The mixture was stirred for 1 hour at room temperature. The mixture was evaporated in vacuo and the residue was purified by silica gel chromatography (0-10% EtOAc/hexanes) to yield the title compound as a clear oil (174 mg).
Quantity
190 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
444 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[CH:5]=[C:6]([CH2:18][OH:19])[CH:7]=[C:8]([CH:15]3[CH2:17][CH2:16]3)[C:9]=2[O:10][C:11]([F:14])([F:13])[F:12])[CH2:3][CH2:2]1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>C(Cl)Cl>[CH:1]1([C:4]2[CH:5]=[C:6]([CH:7]=[C:8]([CH:15]3[CH2:17][CH2:16]3)[C:9]=2[O:10][C:11]([F:12])([F:13])[F:14])[CH:18]=[O:19])[CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
190 mg
Type
reactant
Smiles
C1(CC1)C=1C=C(C=C(C1OC(F)(F)F)C1CC1)CO
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
444 mg
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (0-10% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC1)C=1C=C(C=O)C=C(C1OC(F)(F)F)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 174 mg
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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